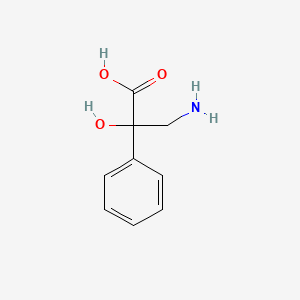

3-Amino-2-hydroxy-2-phenylpropanoic acid

Beschreibung

3-Amino-2-hydroxy-2-phenylpropanoic acid (CAS: 6049-55-4) is a β-amino-α-hydroxy carboxylic acid with the IUPAC name β-amino-α-hydroxy-benzenepropanoic acid. It is a chiral compound with stereoisomers such as (2R,3S)-3-Phenylisoserine, which is a key intermediate in pharmaceutical synthesis, particularly for β-lactam antibiotics . The molecule features a phenyl group at the β-carbon, an amino group at the α-carbon, and a hydroxyl group at the β-position, contributing to its unique reactivity and hydrogen-bonding capabilities.

Eigenschaften

IUPAC Name |

3-amino-2-hydroxy-2-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-6-9(13,8(11)12)7-4-2-1-3-5-7/h1-5,13H,6,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKUOIJVCLBQBLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-2-hydroxy-2-phenylpropanoic acid can be achieved through several methods. One common approach involves the condensation of glycine with benzaldehyde under aqueous alkaline conditions, resulting in the formation of DL-threo-β-phenylserine . This racemic mixture can then be resolved into its enantiomers through optical resolution techniques, such as preferential crystallization .

Industrial Production Methods: Industrial production of this compound often relies on the same synthetic routes but on a larger scale. The use of optically active co-solutes, such as L-phenylalanine methyl ester hydrochloride, can enhance the efficiency of the resolution process, yielding high-purity enantiomers .

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydroxyl group undergoes oxidation under controlled conditions:

Reduction Reactions

The amino group participates in reductive amination or deamination:

Amino Group Modifications

-

Acylation : Reacts with benzoyl chloride in THF to form N-benzoyl derivatives (used in taxane side-chain synthesis) .

-

Boc Protection : tert-Butoxycarbonyl (Boc) groups are introduced using Boc₂O in dichloromethane with DMAP catalysis .

Hydroxyl Group Reactions

-

Benzylation : Sodium hydride and benzyl bromide in DMF yield 2-benzyloxy derivatives (key step in docetaxel synthesis) .

-

Silylation : TBSCl (tert-butyldimethylsilyl chloride) protects the hydroxyl group under inert conditions .

Enzymatic Coupling

L-Threonine aldolase catalyzes stereoselective condensation with glycine and aromatic aldehydes, achieving >95% enantiomeric excess (ee) .

Thermal Decarboxylation

At 200–220°C, the compound loses CO₂ to form 3-amino-2-hydroxy-3-phenylpropanol, a precursor for neurotransmitters .

Acid-Catalyzed Rearrangement

In HCl/ethanol, it undergoes Beckmann-type rearrangement to yield β-lactam derivatives, potential intermediates for antibiotics .

MAC Reaction

The modified aldol condensation (MAC) with N,N-dibenzyl-L-phenylalaninal and ammonia produces anti-dihydroxy products with >97% ee :

Diastereomeric Resolution

Racemates are resolved via diastereomeric salt formation with (+)-camphorsulfonic acid, achieving 99% purity .

Reactivity Comparison with Analogues

| Compound | Oxidation Susceptibility | Reduction Stability | Steric Effects |

|---|---|---|---|

| Phenylalanine | Low | High | Moderate |

| Tyrosine | High (phenolic OH) | Moderate | High |

| β-Phenylserine | Moderate (aliphatic OH) | Low | High |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Role as a Precursor:

3-Amino-2-hydroxy-2-phenylpropanoic acid serves as a crucial building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural properties enable the development of compounds that affect neurotransmitter synthesis, such as dopamine and norepinephrine .

Enzyme Inhibition:

Research indicates that derivatives of this compound have potential as enzyme inhibitors, particularly targeting aminopeptidase N. This inhibition is relevant in cancer treatment, as aminopeptidase N plays a role in tumor invasion and metastasis.

Case Study:

A study demonstrated the synthesis of various biologically active compounds using this compound as an intermediate. These compounds exhibited significant anti-cancer activity in vitro, highlighting the compound's relevance in drug design .

Biochemical Research

Metabolic Pathways:

In biochemical studies, this compound is utilized to understand amino acid metabolism and protein synthesis. Its incorporation into metabolic pathways allows researchers to elucidate cellular processes and interactions with enzymes.

Research Findings:

Research has shown that the compound can enhance the understanding of metabolic disorders by serving as a model for studying amino acid metabolism. For instance, its effects on enzyme kinetics have been documented in various peer-reviewed studies .

Food Industry

Nutritional Supplement:

this compound is explored for its potential as a flavor enhancer and nutritional supplement. Its unique properties may contribute to the development of functional foods that offer health benefits beyond basic nutrition .

Functional Foods Development:

The application of this compound in food products has been investigated for its ability to improve taste and nutritional value without compromising safety. Research has indicated that it may have antioxidant properties, which can be beneficial in food preservation.

Cosmetic Formulations

Skin Care Benefits:

The compound's moisturizing and anti-aging properties make it appealing for use in cosmetic formulations. It can enhance skin hydration and elasticity, making it a valuable ingredient for skincare products aimed at aging populations .

Innovative Formulations:

Recent advancements have shown that incorporating this compound into cosmetic products can improve their efficacy. Studies have demonstrated improved skin penetration and bioavailability when used in nanoparticle formulations .

Material Science

Polymer Applications:

In material science, this compound can be integrated into polymers or coatings to enhance their mechanical properties. Its inclusion may lead to materials with improved flexibility, durability, and resistance to environmental factors .

Case Study:

A study on polymer composites highlighted the use of this compound to create materials with enhanced thermal stability and mechanical strength, showcasing its versatility beyond traditional applications .

Summary Table of Applications

| Field | Application | Key Findings/Examples |

|---|---|---|

| Pharmaceuticals | Building block for drugs targeting neurological disorders | Synthesis of dopamine precursors; enzyme inhibitors for cancer treatment |

| Biochemistry | Understanding amino acid metabolism and protein synthesis | Enhanced understanding of metabolic disorders; enzyme kinetics studies |

| Food Industry | Flavor enhancer and nutritional supplement | Potential antioxidant properties; development of functional foods |

| Cosmetics | Moisturizing and anti-aging ingredient | Improved skin hydration; effective in nanoparticle formulations |

| Material Science | Integration into polymers for enhanced properties | Development of flexible and durable materials |

Wirkmechanismus

The mechanism of action of 3-amino-2-hydroxy-2-phenylpropanoic acid involves its interaction with specific molecular targets. For instance, as an aminopeptidase N inhibitor, it binds to the active site of the enzyme, chelating the zinc ion and preventing the enzyme from catalyzing the hydrolysis of peptide bonds . This inhibition can disrupt various cellular processes, including tumor invasion and metastasis.

Vergleich Mit ähnlichen Verbindungen

Fluorinated Phenyl Derivatives

Fluorine substitution on the phenyl ring alters electronic properties and bioavailability. For example:

| Compound Name | CAS | Molecular Formula | Molecular Weight | Substituent Position |

|---|---|---|---|---|

| (2S,3S)-3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid | 1217649-15-4 | C₉H₁₀FNO₃ | 199.18 g/mol | 3-F on phenyl |

| (2R,3R)-3-Amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid | 55652-55-6 | C₉H₁₀FNO₃ | 199.18 g/mol | 4-F on phenyl |

Key Findings :

Hydrochloride Salts

The hydrochloride salt of the parent compound, (2R,3S)-3-Amino-2-hydroxy-3-phenylpropanoic Acid Hydrochloride (CAS: 132201-32-2), exhibits improved solubility in polar solvents (e.g., water or methanol) compared to the free acid. This property is critical for pharmaceutical formulations requiring enhanced bioavailability .

Sulfur-Containing Analogs

Sulfur substituents introduce distinct chemical behavior:

| Compound Name | CAS | Molecular Formula | Key Functional Groups |

|---|---|---|---|

| 3-(2-Aminoethylsulfanyl)-2-methylpropanoic acid | 80186-81-8 | C₆H₁₃NO₂S | Thioether, methyl, amino |

| (S)-2-Amino-3-(thiophen-3-yl)propanoic acid | 3685-51-6 | C₇H₉NO₂S | Thiophene, amino, carboxyl |

Key Findings :

- Thioether-containing analogs (e.g., 80186-81-8) show stronger metal-chelating properties due to sulfur’s lone-pair electrons, making them candidates for catalytic or therapeutic applications .

- Thiophene derivatives (e.g., 3685-51-6) exhibit redshifted UV-Vis absorption spectra compared to phenyl analogs, suggesting utility in optoelectronic materials .

Ureido and Morpholino Derivatives

Functionalization with ureido or morpholino groups modifies pharmacological activity:

- Ureido derivatives (e.g., 2a) show higher thermal stability (>200°C decomposition) compared to the parent compound, as evidenced by thermogravimetric analysis .

Biologische Aktivität

3-Amino-2-hydroxy-2-phenylpropanoic acid, commonly referred to as β-phenylserine, is a compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant research findings.

Target Enzyme: Aminopeptidase N (APN/CD13)

The primary target for this compound is the enzyme Aminopeptidase N (APN/CD13). This enzyme is overexpressed in various tumor cells and plays a crucial role in processes such as cell proliferation, differentiation, and angiogenesis. The inhibition of APN/CD13 by this compound can potentially impede tumor invasion and metastasis, making it a candidate for anti-cancer therapies .

Mode of Action

The compound interacts with APN/CD13 to inhibit its enzymatic activity. In vitro studies have demonstrated that certain derivatives of this compound exhibit potent inhibitory effects on APN, with IC50 values indicating strong efficacy. For instance, one derivative showed an IC50 value of 1.26 μM, outperforming the known inhibitor bestatin .

Biological Activities

The biological activities of this compound extend beyond cancer research:

-

Antimicrobial Activity

- Studies have indicated that derivatives of this compound possess antimicrobial properties against various bacterial and fungal strains. For example, certain synthesized conjugates exhibited significant zones of inhibition against pathogens such as E. coli and Candida albicans, with minimum inhibitory concentration (MIC) values ranging from 6 to 25 µg/mL .

- Cytotoxic Effects

- Antioxidant Properties

Research Findings and Case Studies

Numerous studies have focused on the synthesis and evaluation of this compound derivatives:

| Compound | Target | IC50 Value (μM) | Reference |

|---|---|---|---|

| Compound 7e | APN | 1.26 | |

| Bestatin | APN | 2.55 | |

| Hydrolyzed Peptide Conjugates | Antimicrobial | 6 - 25 |

Notable Case Studies

- Synthesis and Evaluation : A study described the design and synthesis of various derivatives aimed at inhibiting APN. The most promising derivative showed significantly lower IC50 values than established inhibitors like bestatin .

- Antimicrobial Activity Assessment : A comprehensive evaluation of synthesized compounds demonstrated their effectiveness against a range of microbial strains, with notable activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Q & A

Q. What are the optimal synthetic routes for 3-amino-2-hydroxy-2-phenylpropanoic acid, and how can stereochemical purity be ensured during synthesis?

The synthesis typically involves asymmetric catalysis or chiral auxiliary strategies to control the α-hydroxy-α-phenyl stereochemistry. For example, Boc-protected intermediates (e.g., (2R,3S)-3-Boc-amino-2-hydroxy-3-phenylpropanoic acid) are synthesized via Sharpless epoxidation or Evans aldol reactions, followed by deprotection . Purification via reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) ensures ≥95% enantiomeric excess (ee). Chiral stationary phase chromatography (CSP-LC) or circular dichroism (CD) spectroscopy validates stereochemical integrity .

Q. How can researchers characterize the solubility and stability of this compound under physiological conditions?

Solubility is determined experimentally using shake-flask methods in buffers (pH 1.2–7.4) at 25°C, with quantification via UV-Vis spectroscopy (λmax ~210 nm). Stability studies involve incubating the compound in simulated gastric/intestinal fluids (USP protocols) and analyzing degradation products via LC-MS. Data from structurally similar compounds (e.g., 2-amino-3-phenylpropanoic acid) suggest moderate aqueous solubility (~5–10 mg/mL at pH 7) and hydrolytic instability at extreme pH .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

Key techniques include:

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks using 2D COSY and HSQC (e.g., hydroxy proton at δ 5.2–5.5 ppm, aromatic protons at δ 7.2–7.5 ppm) .

- IR spectroscopy : Detect carboxylic acid (C=O stretch ~1700 cm<sup>−1</sup>) and amine/hydroxyl groups (N–H/O–H ~3300 cm<sup>−1</sup>) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C9H11NO3) with <1 ppm error .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies often arise from impurities (e.g., residual solvents, diastereomers) or assay variability. Mitigation strategies include:

- Batch-to-batch consistency : Use orthogonal purity checks (HPLC, NMR, elemental analysis) .

- Assay standardization : Compare IC50 values across multiple cell lines (e.g., HEK293 vs. HeLa) under controlled conditions (e.g., 5% CO2, 37°C) .

- Metabolite profiling : Identify active/inactive metabolites via LC-MS/MS to clarify structure-activity relationships (SAR) .

Q. What computational methods are suitable for predicting the binding affinity of this compound to enzymatic targets (e.g., aminotransferases)?

Molecular docking (AutoDock Vina, Glide) with homology-modeled enzyme structures (e.g., phenylalanine hydroxylase) identifies potential binding modes. Free energy perturbation (FEP) or molecular dynamics (MD) simulations refine affinity predictions. For example, the α-hydroxy group may form hydrogen bonds with catalytic residues (e.g., Tyr138), as seen in analogous systems .

Q. How do substituents on the phenyl ring (e.g., halogens, methyl groups) influence the physicochemical and pharmacokinetic properties of this compound?

- Electron-withdrawing groups (e.g., F, Cl) : Increase metabolic stability by reducing CYP450-mediated oxidation (logP decreases by ~0.5 units) .

- Electron-donating groups (e.g., CH3) : Enhance solubility via disrupted crystallinity but may reduce blood-brain barrier permeability (PSA increases by ~10 Ų) .

- Ortho-substituents : Introduce steric hindrance, altering binding kinetics (e.g., 2-fluoro derivatives show 3x higher IC50 vs. para-substituted analogs) .

Q. What strategies are recommended for scaling up the synthesis of this compound while maintaining enantiopurity?

- Continuous flow chemistry : Reduces racemization risk via precise temperature/residence time control (e.g., 50°C, 10 min retention) .

- Enzymatic resolution : Use lipases (e.g., Candida antarctica) to hydrolyze undesired enantiomers from racemic mixtures .

- Quality-by-design (QbD) : Optimize parameters (e.g., solvent polarity, catalyst loading) using design-of-experiments (DoE) software .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.